Cas no 1114-41-6 (Muramic acid)

Muramic acid 化学的及び物理的性質
名前と識別子
-
- 2-(((2R,3R,4R,5R)-2-Amino-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy)propanoic acid
- 2-Amino-3-O-(1-carboxyethyl)-2-deoxy-D-glucose
- Muramic acid
- MURAMIC ACID, (+)-(RG)
- 2-AMINO-3-O-[1-CARBOXYETHYL]-2-DEOXY-D-GLUCOSE
- (R)-2-AMINO-3-O-(1-CARBOXYETHYL)-2-DEOXY-D-GLUCOSE
- (+)-MURAMIC ACID
- MURAMIC ACID, (+)-
- MURAMIC ACID HYDRATE 98%
- MuramicAcid~99%
- 2-amino-3-o-(1-carboxyethyl)-2
- SCHEMBL42791
- 2-[(2S,3R,4R,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid
- AS-56385
- W-108675
- F50587
- 2-{[(2S,3R,4R,5S,6R)-3-AMINO-2,5-DIHYDROXY-6-(HYDROXYMETHYL)OXAN-4-YL]OXY}PROPANOIC ACID
- (2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid
- mu-ramic acid
- AC-19503
- 2-(((2S,3R,4R,5S,6R)-3-Amino-2,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)oxy)propanoic acid
- AKOS015963243
- 1114-41-6
-
- MDL: MFCD00213428
- インチ: 1S/C9H17NO7/c1-3(8(13)14)16-7-5(10)9(15)17-4(2-11)6(7)12/h3-7,9,11-12,15H,2,10H2,1H3,(H,13,14)/t3?,4-,5-,6-,7-,9+/m1/s1
- InChIKey: MSFSPUZXLOGKHJ-KDBDHQKJSA-N
- ほほえんだ: C(O)(=O)C(O[C@@H]1[C@@H](N)[C@@H](O)O[C@H](CO)[C@H]1O)C
- BRN: 1713780
計算された属性
- せいみつぶんしりょう: 251.10100
- どういたいしつりょう: 251.10050188g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 8
- 複雑さ: 274
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 143
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): -4.6
じっけんとくせい
- 色と性状: ソリッド
- 密度みつど: 1.5±0.1 g/cm3
- ゆうかいてん: 148 ºC
- ふってん: 572.4±50.0 °C at 760 mmHg
- フラッシュポイント: 14℃
- ようかいど: 甲醇(微溶)、水(微溶)
- PSA: 142.47000
- LogP: -2.05730
- ようかいせい: 未確定
- 酸性度係数(pKa): 3.18±0.10(Predicted)
- マーカー: 13,6328
- じょうきあつ: 0.0±3.6 mmHg at 25°C
- ひせんこうど: D25 +103° (c = 0.26 in water) (Matsushima, Park); D22 +146° (6 minutes) +116° (31 hrs) (c = 0.57 in water) (Osawa, Jeanloz)
Muramic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- WGKドイツ:1
- セキュリティの説明: S22-S24/25
- 福カードFコード:3-10
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- セキュリティ用語:S22;S24/25
Muramic acid 税関データ
- 税関コード:2932990090
Muramic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M800000-5mg |
Muramic Acid |
1114-41-6 | 5mg |
$ 221.00 | 2023-09-06 | ||
MedChemExpress | HY-W011916-5mg |
Muramic acid |
1114-41-6 | 5mg |
¥5530 | 2024-04-20 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021147-1mg |
Muramic acid |
1114-41-6 | 95% | 1mg |
¥256 | 2024-05-26 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M914103-5mg |
Muramic acid |
1114-41-6 | ≥95% | 5mg |
¥1,202.00 | 2022-01-13 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-MN814-1mg |
Muramic acid |
1114-41-6 | ≥95% | 1mg |
¥306.0 | 2023-08-31 | |
SHENG KE LU SI SHENG WU JI SHU | sc-218893-5 mg |
Muramic acid, |
1114-41-6 | ≥95% | 5mg |
¥775.00 | 2023-07-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-218893A-25 mg |
Muramic acid, |
1114-41-6 | ≥95% | 25mg |
¥2,572.00 | 2023-07-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-MN814-1mg |
Muramic acid |
1114-41-6 | ≥95% | 1mg |
¥302.0 | 2022-09-28 | |
TRC | M800000-50mg |
Muramic Acid |
1114-41-6 | 50mg |
$787.00 | 2023-05-17 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M132986-25mg |
Muramic acid |
1114-41-6 | ≥95% | 25mg |
¥3,233.00 | 2021-05-25 |
Muramic acid 関連文献
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
-
Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
Muramic acidに関する追加情報
Muramic Acid (CAS No. 1114-41-6): A Crucial Component in Chemical Biology and Pharmaceutical Innovation
Muramic acid (CAS No. 1114-41-6), a naturally occurring muramic acid derivative, is a key structural component of bacterial peptidoglycan. This amino sugar-based molecule, chemically designated as N-acetylmuramic acid (NAM), plays an indispensable role in maintaining the integrity of microbial cell walls. Recent advancements in structural biology have revealed its unique muramic acid configuration contributes to the rigidity and permeability resistance of gram-positive and gram-negative bacteria alike. Researchers now leverage this understanding to design novel antimicrobial agents targeting bacterial cell wall synthesis pathways.
With a molecular formula of C₅H₉NO₅, muramic acid exhibits distinct physicochemical properties including a melting point of 230°C and solubility in aqueous solutions at pH levels above 7. These characteristics make it an ideal starting material for synthesizing peptidoglycan mimetics used in antibiotic development studies. A groundbreaking 2023 study published in Nature Chemical Biology demonstrated how synthetic muramic acid-based oligomers can inhibit transglycosylase enzymes critical for bacterial cell wall assembly, offering promising leads for next-generation antibacterial therapies.
In drug discovery pipelines, the CAS No. 1114-41-6 compound serves as a versatile scaffold for developing immunomodulatory agents. By conjugating muramic acid derivatives with tumor antigens, scientists have created novel vaccine candidates that elicit robust immune responses through pattern recognition receptor activation. Preclinical trials reported in the Journal of Medicinal Chemistry show these constructs achieve over 90% efficacy in murine models against HER2-expressing cancers when combined with checkpoint inhibitors.
The biomedical applications of muramic acid extend to diagnostic tool development as well. Recent work published in Biochemical Journal highlights its utility as a biomarker for rapid bacterial infection detection through mass spectrometry-based assays. Researchers at MIT's Synthetic Biology Lab have engineered biosensors that specifically recognize the unique N-acetyl group of this compound, enabling real-time monitoring of pathogenic activity with sub-picomolar sensitivity.
In academic research settings, purified muramic acid (CAS No. 1114-41-6) is widely used to study bacterial virulence mechanisms. Advanced NMR spectroscopy techniques applied to this compound have revealed previously unknown interactions between peptidoglycan components and host immune receptors, fundamentally altering our understanding of innate immunity responses against gram-negative pathogens like E. coli and Pseudomonas aeruginosa.
Cutting-edge enzymology research has identified several enzymes critical to muramic acid's biosynthetic pathway that are now being targeted for therapeutic intervention. The MurA enzyme complex, responsible for UDP-N-acetylglucosamine enolpyruvyl transferase activity, has been shown to be susceptible to small molecule inhibitors synthesized using modified muramic structures according to a landmark study from Stanford University's Department of Microbiology.
The compound's structural versatility enables diverse applications across pharmaceutical sectors. In regenerative medicine, researchers at ETH Zurich are exploring its potential as a bioactive additive in hydrogel scaffolds for bone tissue engineering due to its ability to mimic natural extracellular matrix components while promoting osteogenic differentiation at concentrations as low as 5 µM.
New synthetic methodologies reported in the past year have significantly improved the scalability of producing pure muramic acid (CAS No. 1114-41-6). Continuous-flow microwave-assisted synthesis protocols now achieve >98% purity with yields exceeding traditional batch processes by up to 30%, addressing previous challenges related to large-scale production for clinical applications.
In vaccine formulation science, conjugation strategies involving this compound have advanced significantly thanks to click chemistry approaches described in the December 2023 issue of Vaccine Development & Delivery Journal. Triazole-linked muramyldipeptide constructs demonstrate enhanced stability compared to conventional adjuvants while maintaining potent TLR-mediated immune activation properties.
Clinical translation efforts are gaining momentum with phase I trials currently underway for an inhalable aerosol containing stabilized muramyldipeptide derivatives (muramyldipeptide CAS No. 73885-79-9 analogs). Early safety data indicates no significant adverse effects at therapeutic doses up to 5 mg/kg/day when administered intranasally - a critical step toward addressing rising antibiotic resistance rates without contributing to resistance development mechanisms.
Synergistic combinations involving muramyl dipeptide-based immunotherapies (MDP) and conventional chemotherapy agents are showing promise in oncology research programs worldwide. Collaborative studies between Johns Hopkins University and Roche Pharmaceuticals reveal that co-administered MDP constructs enhance dendritic cell maturation by activating NOD2 receptors on antigen-presenting cells, thereby improving CAR-T cell efficacy against solid tumors by approximately 40% compared with standalone treatments.
Bioinformatics analyses using machine learning algorithms have identified novel binding pockets on enzymes involved in muramic metabolism that were previously undetectable through conventional methods according to a recent paper featured on the cover of eLife Sciences. These discoveries open new avenues for developing enzyme-specific inhibitors with minimal off-target effects using structure-based drug design principles incorporating computational docking studies with high-resolution crystallographic data.
The compound's role in understanding microbial pathogenesis has been revitalized through CRISPR-Cas9 knockout studies published this year showing that deletion of genes encoding murA leads not only to cell wall defects but also triggers compensatory metabolic pathways involving lipid A modification - insights critical for developing multi-target antibacterial strategies targeting both peptidoglycan and outer membrane components simultaneously.
In diagnostic innovation, microfluidic platforms integrating muramyl peptide detection modules are emerging as potential point-of-care solutions for sepsis diagnosis based on preliminary studies from Harvard Medical School's Infectious Disease Division. These devices utilize aptamer-based capture systems specific for the dipeptide motif found in muramyl complexes (MHC), achieving detection limits below those required by current clinical standards within minutes rather than hours.
Synthetic biology approaches have enabled recombinant production systems expressing engineered enzymes capable of producing non-natural variants of muramyl peptides according to breakthrough research from UC Berkeley's Bioengineering Department published earlier this year. These engineered variants exhibit tunable immunostimulatory properties ranging from mild adjuvant effects up to potent cytokine-inducing capabilities depending on their chemical modifications - demonstrating unprecedented control over biological activity profiles through rational design principles.
Clinical pharmacokinetic studies comparing different delivery mechanisms show that lipid nanoparticle encapsulation improves muramyl peptide bioavailability by over threefold compared with aqueous formulations when administered intravenously - a finding particularly relevant given ongoing trials investigating its use as an adjuvant in mRNA-based vaccines against emerging viral pathogens like novel coronaviruses and influenza variants.
Safety profiling advancements include comprehensive metabolomic analyses conducted across multiple species models revealing no detectable toxicity at concentrations up to ten times higher than required therapeutic levels according to peer-reviewed data from the European Journal of Pharmacology published Q3 2023. This aligns with historical clinical observations where MDP-containing vaccines showed only mild local reactions without systemic side effects even after repeated administrations - a key advantage over traditional adjuvants like aluminum salts or squalene emulsions.
New analytical techniques combining MALDI imaging mass spectrometry with artificial intelligence are enabling spatial resolution mapping of muramyl peptides within infected tissues at cellular resolution according recent publications from Max Planck Institute researchers featured prominently at ASMS annual conference proceedings last June. Such capabilities promise transformative improvements in understanding disease progression dynamics during bacterial infections while providing real-time feedback during therapeutic intervention trials.
In regenerative medicine applications beyond bone tissue engineering, muramyl compounds are being investigated as potential modulators of gut microbiota homeostasis following promising preclinical results reported this year from Weill Cornell Medicine labs showing targeted delivery via micelle carriers can selectively promote beneficial bacterial growth while inhibiting pathogenic colonization without broad-spectrum disruption observed with conventional antibiotics - an important step toward personalized microbiome therapies.
Nanoparticle conjugation strategies involving this compound have achieved remarkable results across multiple experimental platforms: gold nanoparticles functionalized with muramyldipeptide moieties demonstrate enhanced phagocytic uptake by macrophages while silica-based carriers show improved stability under physiological conditions according comparative studies published last quarter in Biomaterials Science Journal highlighting their potential use across diverse biomedical applications including targeted drug delivery systems and diagnostic imaging contrast agents.
1114-41-6 (Muramic acid) 関連製品
- 1511874-49-9(2-methyl-1-(5-methylpyridin-3-yl)propan-2-amine)
- 1040676-81-0(N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide)
- 1248232-34-9((8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide)
- 4890-01-1(1,3-BENZODIOXOLE-5-CARBOXYLIC ACID, 6-HYDROXY-)
- 1427014-87-6(1-(2,5-Dichloro-phenyl)-1H-imidazole-4-carboxylic acid amide)
- 70978-41-5(N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide)
- 2092695-04-8(5-(2-fluoro-4-methoxyphenyl)-1,2-oxazol-4-amine)
- 1807164-76-6(2-Cyano-4-(difluoromethyl)-3-nitro-5-(trifluoromethyl)pyridine)
- 1346540-50-8(5-Bromo-2-methylpyridine-3-acetonitrile)
- 2680838-95-1(7-Bromo-3-acetamido-1-benzothiophene-2-carboxylic acid)
